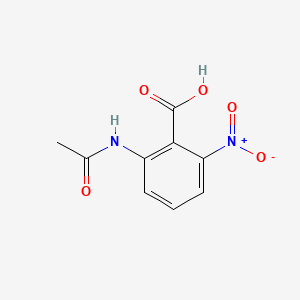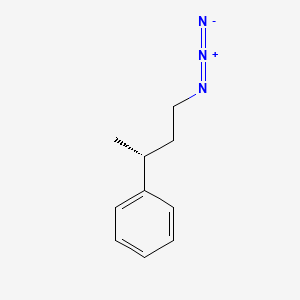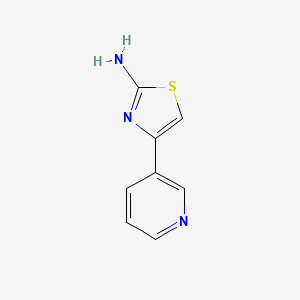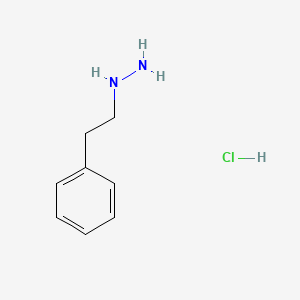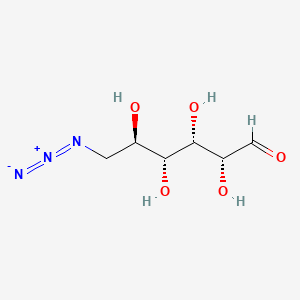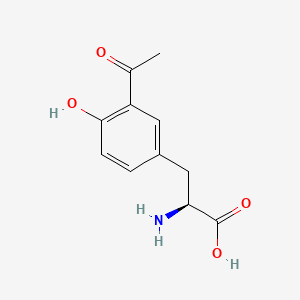
3-(3-二甲基氨基丙酰基)吲哚
描述
Indole, 3-(3-dimethylaminopropionyl)-, commonly referred to as 3-DMA, is an organic compound that is used in a variety of scientific research applications. It is a member of the indole family of compounds, which are characterized by a nitrogen-containing heterocyclic ring structure. 3-DMA has been used in various fields, including biochemistry and physiology, as a reagent, a catalyst, and a fluorescent marker.
科学研究应用
抗病毒活性
吲哚衍生物已被报道具有显著的抗病毒特性。 例如,某些吲哚化合物已显示出对甲型流感病毒和柯萨奇病毒 B4 具有抑制活性,其 IC50 值表明其效力 。吲哚的结构灵活性允许合成各种可以优化抗病毒功效的衍生物。
抗炎特性
吲哚核是许多合成药物分子中常见的特征,因为它对多种受体具有高亲和力,这有利于开发具有抗炎能力的新衍生物 。这使得吲哚衍生物在炎症性疾病的治疗和管理中具有价值。
抗癌应用
吲哚衍生物正在探索其在癌症治疗中的潜力。 它们与各种生物靶标结合的能力使它们成为开发抗癌药物的合适候选者 。目前正在进行研究,以合成和筛选吲哚支架,以用于与癌症治疗相关的不同药理活性。
抗氧化作用
吲哚结构与抗氧化活性有关,这对于保护细胞免受氧化应激至关重要 。此特性在开发针对氧化损伤是关键因素的疾病的治疗剂时尤其重要。
抗菌作用
吲哚衍生物具有抗菌特性,使其成为开发新型抗生素的有趣候选者 。随着抗生素耐药性问题日益严重,基于吲哚的化合物为新型药物发现提供了有希望的途径。
抗糖尿病潜力
研究表明,吲哚衍生物可以在抗糖尿病治疗中发挥作用 。它们与生物系统的相互作用可能导致开发用于控制糖尿病的新治疗选择。
抗疟疾活性
吲哚化合物已被研究其抗疟疾特性,鉴于疟疾的全球影响,这一点很重要 。基于吲哚的衍生物的合成可能有助于创造更有效的抗疟疾药物。
神经保护作用
吲哚与神经保护有关,这对阿尔茨海默病和帕金森病等疾病至关重要 。吲哚核与神经受体的相互作用可以用来开发保护神经组织的药物。
作用机制
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Pharmacokinetics
Brain penetration of I3C and its metabolite diindolylmethane (DIM) was higher because of the breakdown of the blood-brain barrier .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound has significant molecular and cellular effects.
Action Environment
is a common source of these compounds . Anthropogenic activities significantly promote the distribution of indole in the environment .
生化分析
Biochemical Properties
Indole, 3-(3-dimethylaminopropionyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tryptophanase, an enzyme that catalyzes the deamination of tryptophan to produce indole . This interaction is essential for the production of indole and its derivatives, which are involved in numerous biological processes.
Cellular Effects
Indole, 3-(3-dimethylaminopropionyl)- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in the tryptophan metabolism pathway . This modulation can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of Indole, 3-(3-dimethylaminopropionyl)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, leading to the activation of downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Indole, 3-(3-dimethylaminopropionyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, as observed in both in vitro and in vivo studies.
Metabolic Pathways
Indole, 3-(3-dimethylaminopropionyl)- is involved in several metabolic pathways. It interacts with enzymes such as tryptophanase and other cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of Indole, 3-(3-dimethylaminopropionyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
Indole, 3-(3-dimethylaminopropionyl)- exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its role in various biochemical processes and its overall efficacy.
属性
IUPAC Name |
3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15(2)8-7-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHVNBMMXFLOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179667 | |
| Record name | Indole, 5-(dimethylamino)-3-(piperidinoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24955-83-7 | |
| Record name | 3-(3-Dimethylaminopropionyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024955837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole, 3-(3-dimethylaminopropionyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole, 5-(dimethylamino)-3-(piperidinoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-(DIMETHYLAMINO)PROPIONYL)INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(3-DIMETHYLAMINOPROPIONYL)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6VTL2SY1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one interact with DNA, and what are the potential downstream effects?
A1: The research suggests that 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one interacts with fish sperm double-stranded DNA (fs-dsDNA) through a potential intercalation and/or alkylation mechanism []. Intercalation refers to the insertion of the compound between DNA base pairs, while alkylation involves a covalent modification of the DNA structure. This interaction leads to a noticeable decrease in the electrochemical signal of guanine, one of the four DNA bases []. This suggests that the compound binds to DNA, potentially disrupting its structure and function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



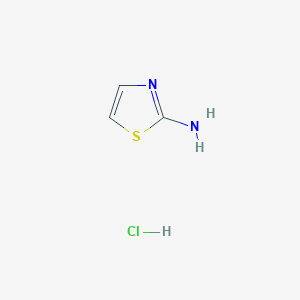
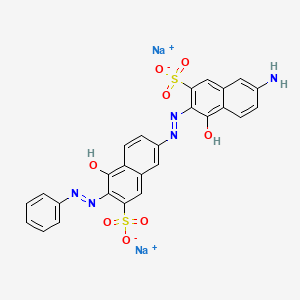

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)


